molecular formula C7H12N4 B594982 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine CAS No. 1227210-33-4

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

Cat. No. B594982
M. Wt: 152.201
InChI Key: RWSWNQOCJVPCMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine” involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .

Scientific Research Applications

  • Synthesis Techniques and Building Blocks : 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine has been synthesized as a building block for further chemical processes. For instance, Shu et al. (2012) described a concise synthesis of this compound from 5-nitro-2H-pyrazole-3-carboxylic acid, achieving an 80% yield (Shu et al., 2012).

  • Regiocontrolled Synthesis for Versatility : Lindsay-Scott et al. (2017) developed a protocol for synthesizing pyrazolo[1,5-a]pyrazines with multiple substitution patterns, demonstrating the versatility of pyrazole-5-aldehyde intermediates (Lindsay-Scott et al., 2017).

  • Innovative Synthesis Methods : Sudhir et al. (2008) described a high-yielding synthesis of enantiopure tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones from primary amines and α-amino acid derivatives (Sudhir et al., 2008).

  • Electrochemical Strategies : Veisi et al. (2015) employed an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, highlighting environmentally benign procedures (Veisi et al., 2015).

  • Pharmaceutical Applications : Ivachtchenko et al. (2013) synthesized new pyrazolo[1,5-a]pyrimidines as 5-HT6 antagonists, indicating potential applications in the pharmaceutical industry (Ivachtchenko et al., 2013).

  • Preparation of Novel Heterocycles : Kamal El‐Dean et al. (2018) synthesized novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating potential for exploring pharmacological activities (Kamal El‐Dean et al., 2018).

  • Solvatochromic Properties and Antimicrobial Activities : Şener et al. (2017) investigated the solvatochromic properties and antimicrobial activities of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, showing its potential in dye chemistry and microbiology (Şener et al., 2017).

  • One-Pot Green Synthesis : Hemmati et al. (2017) described a green synthesis approach for tetrahydropyrazolo[3,4-b]pyridine-6-ones, highlighting the importance of environmentally friendly methods (Hemmati et al., 2017).

properties

IUPAC Name

5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-10-2-3-11-6(5-10)4-7(8)9-11/h4H,2-3,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSWNQOCJVPCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728699
Record name 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

CAS RN

1227210-33-4
Record name 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-methyl-2-nitro-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (1.6 g, 8.7 mmol) in ethanol (20 mL) was treated with palladium on carbon (10%, 300 mg) and flushed with argon. The resulting mixture was stirred under a hydrogen (1 atm) overnight. The reaction mixture was filtered through a celite pad, and the pad washed with ethanol. The filtrate was concentrated in vacuo to give 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine (1.35 g, quantitative) as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.30 (s, 3 H) 2.71 (t, J=5.67 Hz, 2 H) 3.37 (s, 2 H) 3.74 (t, J=5.67 Hz, 2 H) 4.46 (s, 2 H) 5.14 (s, 1 H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Citations

For This Compound
1
Citations
WB Young, J Barbosa, P Blomgren, MC Bremer… - Bioorganic & Medicinal …, 2016 - Elsevier
BTK inhibitor GDC-0834 (1) was found to be rapidly metabolized in human studies, resulting in a suspension of clinical trials. The primary route of metabolism was through cleavage of …
Number of citations: 37 www.sciencedirect.com

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